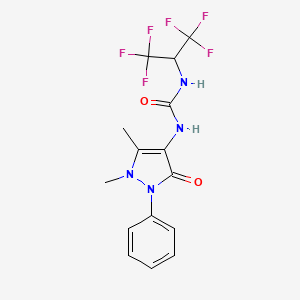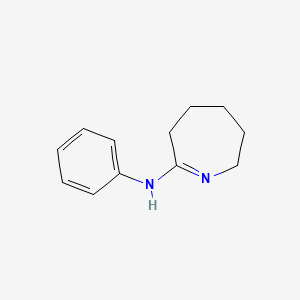![molecular formula C38H38FeO4 B12469612 1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON is a complex organometallic compound It features a central iron atom coordinated to two cyclopentadienyl ligands, each substituted with a hydroxycyclopentyl and a phenylpropynyl group
Vorbereitungsmethoden
The synthesis of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON typically involves the following steps:
Formation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized through a series of reactions starting from cyclopentadiene. The hydroxycyclopentyl and phenylpropynyl groups are introduced via substitution reactions.
Coordination to Iron: The prepared ligands are then coordinated to an iron center. This step often involves the use of iron salts such as iron(II) chloride or iron(III) chloride under reducing conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The hydroxy and phenylpropynyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: It is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving iron metabolism.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism by which BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a catalytic site for reactions. The hydroxy and phenylpropynyl groups also contribute to the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON can be compared with other similar organometallic compounds, such as:
Ferrocene: A well-known organometallic compound with two cyclopentadienyl ligands coordinated to an iron center. Unlike BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, ferrocene lacks the additional hydroxy and phenylpropynyl groups.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron. It also lacks the specific substituents present in BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON.
Cobaltocene: Another analogous compound with cobalt as the central metal. It shares structural similarities but differs in its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of BIS({2-[1-HYDROXY-3-(1-HYDROXYCYCLOPENTYL)-1-PHENYLPROP-2-YN-1-YL]CYCLOPENTA-2,4-DIEN-1-YL})IRON, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C38H38FeO4 |
|---|---|
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
1-(3-cyclopenta-1,3-dien-1-yl-3-hydroxy-3-phenylprop-1-ynyl)cyclopentan-1-ol;iron(2+) |
InChI |
InChI=1S/2C19H19O2.Fe/c2*20-18(12-6-7-13-18)14-15-19(21,17-10-4-5-11-17)16-8-2-1-3-9-16;/h2*1-5,8-11,20-21H,6-7,12-13H2;/q2*-1;+2 |
InChI-Schlüssel |
XUFYROTVZUFLAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.C1CCC(C1)(C#CC(C2=CC=C[CH-]2)(C3=CC=CC=C3)O)O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B12469550.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)

![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![3-{[(3-Chlorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469585.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)
![2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
![N-(2,4-dichlorobenzyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-amine](/img/structure/B12469613.png)
